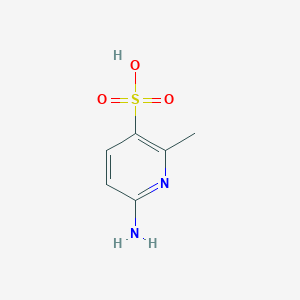
6-Amino-2-methylpyridine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-methylpyridine-3-sulfonic acid is a heterocyclic organic compound with the molecular formula C6H8N2O3S This compound is characterized by the presence of an amino group at the 6th position, a methyl group at the 2nd position, and a sulfonic acid group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methylpyridine-3-sulfonic acid typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups. The intermediate pyridine-3-sulfonyl chlorides are then hydrolyzed to form the sulfonic acids . Another method involves the direct sulfonation of pyridines under harsh conditions using concentrated oleum at temperatures ranging from 180-230°C with mercury salts as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2-methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl chlorides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl chlorides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Amino-2-methylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Amino-2-methylpyridine-3-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The amino group can participate in nucleophilic reactions, modifying the activity of enzymes and receptors. The compound’s effects are mediated through its ability to interact with proteins, nucleic acids, and other biomolecules, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylpyridine: Similar structure but lacks the sulfonic acid group.
3-Amino-2-methylpyridine: Similar structure but with different positions of the amino and methyl groups.
2-Methylpyridine-3-sulfonic acid: Similar structure but lacks the amino group.
Uniqueness
6-Amino-2-methylpyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H8N2O3S |
|---|---|
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
6-amino-2-methylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H8N2O3S/c1-4-5(12(9,10)11)2-3-6(7)8-4/h2-3H,1H3,(H2,7,8)(H,9,10,11) |
Clé InChI |
BXPHCPUGMREUCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


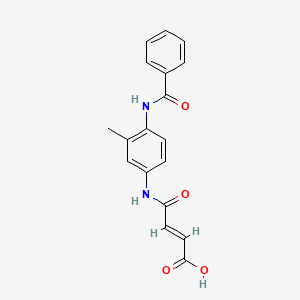
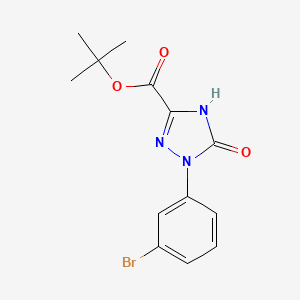

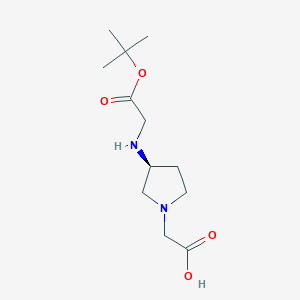
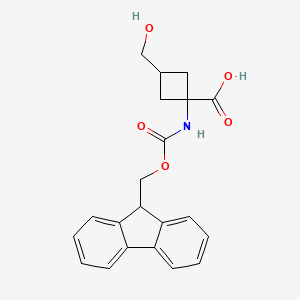
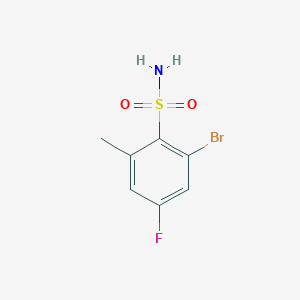
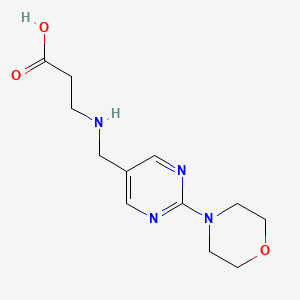

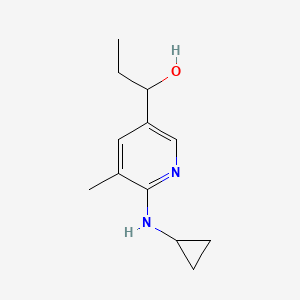
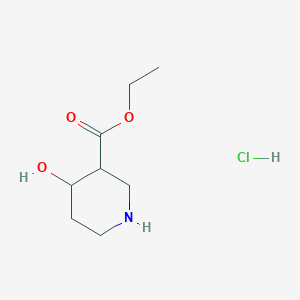
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12995973.png)

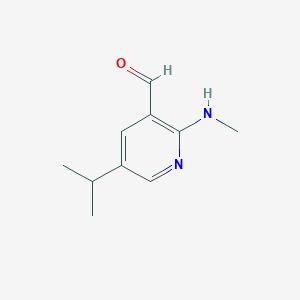
![N-Isopropyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B12995984.png)
